
(E)-N-(2-bromophenyl)-2-cyano-3-(2-nitrophenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(2-bromophenyl)-2-cyano-3-(2-nitrophenyl)prop-2-enamide, also known as BAY 41-2272, is a synthetic compound that has garnered significant interest in the scientific community due to its potential applications in various fields.
科学的研究の応用
(E)-N-(2-bromophenyl)-2-cyano-3-(2-nitrophenyl)prop-2-enamide 41-2272 has been extensively studied for its potential applications in various fields, including cardiovascular diseases, respiratory diseases, and cancer. In cardiovascular research, (E)-N-(2-bromophenyl)-2-cyano-3-(2-nitrophenyl)prop-2-enamide 41-2272 has been shown to activate soluble guanylate cyclase (sGC), leading to increased levels of cyclic guanosine monophosphate (cGMP) and subsequent vasodilation. This mechanism of action has been implicated in the treatment of pulmonary arterial hypertension (PAH) and erectile dysfunction.
In respiratory research, (E)-N-(2-bromophenyl)-2-cyano-3-(2-nitrophenyl)prop-2-enamide 41-2272 has been shown to relax airway smooth muscle cells, leading to bronchodilation. This effect has been studied in the treatment of asthma and chronic obstructive pulmonary disease (COPD).
In cancer research, (E)-N-(2-bromophenyl)-2-cyano-3-(2-nitrophenyl)prop-2-enamide 41-2272 has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. This effect has been attributed to the activation of sGC and subsequent increase in cGMP levels.
作用機序
(E)-N-(2-bromophenyl)-2-cyano-3-(2-nitrophenyl)prop-2-enamide 41-2272 activates sGC by binding to the heme group of the enzyme and stabilizing it in the Fe2+ state. This leads to increased production of cGMP, which in turn activates protein kinase G (PKG) and leads to downstream effects such as vasodilation, bronchodilation, and inhibition of tumor growth.
Biochemical and Physiological Effects:
(E)-N-(2-bromophenyl)-2-cyano-3-(2-nitrophenyl)prop-2-enamide 41-2272 has been shown to have several biochemical and physiological effects, including vasodilation, bronchodilation, and inhibition of tumor growth. These effects are mediated by the activation of sGC and subsequent increase in cGMP levels.
実験室実験の利点と制限
One advantage of (E)-N-(2-bromophenyl)-2-cyano-3-(2-nitrophenyl)prop-2-enamide 41-2272 is its specificity for sGC and lack of cross-reactivity with other enzymes. This makes it a useful tool for studying the effects of sGC activation in various cell types and tissues.
One limitation of (E)-N-(2-bromophenyl)-2-cyano-3-(2-nitrophenyl)prop-2-enamide 41-2272 is its relatively short half-life in vivo, which may limit its effectiveness in certain applications. Additionally, its mechanism of action may be affected by the presence of other factors that regulate sGC activity, such as nitric oxide and hydrogen sulfide.
将来の方向性
There are several potential future directions for research on (E)-N-(2-bromophenyl)-2-cyano-3-(2-nitrophenyl)prop-2-enamide 41-2272. One area of interest is the development of more potent and selective sGC activators for use in the treatment of cardiovascular and respiratory diseases. Another area of interest is the investigation of the effects of sGC activation in other cell types and tissues, such as the nervous system and immune system. Finally, the potential use of (E)-N-(2-bromophenyl)-2-cyano-3-(2-nitrophenyl)prop-2-enamide 41-2272 as an anticancer agent warrants further investigation, particularly in combination with other chemotherapeutic agents.
合成法
(E)-N-(2-bromophenyl)-2-cyano-3-(2-nitrophenyl)prop-2-enamide 41-2272 can be synthesized through a multistep process involving the reaction of 2-bromobenzylamine with 2-nitrobenzaldehyde to form the corresponding imine. This imine is then reduced to the amine using sodium borohydride, followed by the reaction with ethyl cyanoacetate to form the final compound, (E)-N-(2-bromophenyl)-2-cyano-3-(2-nitrophenyl)prop-2-enamide 41-2272.
特性
IUPAC Name |
(E)-N-(2-bromophenyl)-2-cyano-3-(2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrN3O3/c17-13-6-2-3-7-14(13)19-16(21)12(10-18)9-11-5-1-4-8-15(11)20(22)23/h1-9H,(H,19,21)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRARRDGAOXFZFT-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2781521.png)
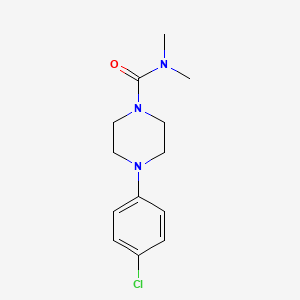
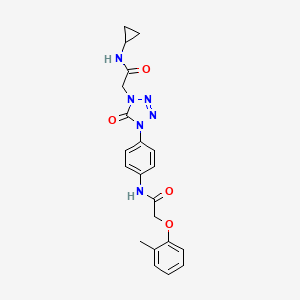
![(Z)-N-benzo[e][1,3]benzothiazol-2-yl-2-cyano-3-phenylprop-2-enamide](/img/structure/B2781525.png)
![N-(furan-2-ylmethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2781526.png)
![ethyl 2-amino-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate hydrochloride](/img/structure/B2781529.png)
![Ethyl 1-((2,4-dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2781530.png)

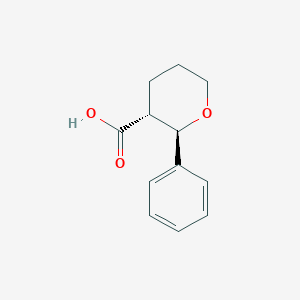
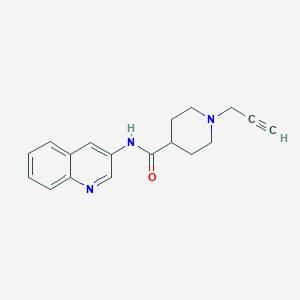
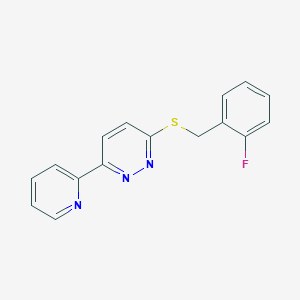
![3-(3-methoxyphenyl)-1-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2781539.png)
![1-[4-(6-Chloropyridine-2-carbonyl)-1,4-diazepan-1-YL]-2-cyclopentylethanone](/img/structure/B2781541.png)
![4-[benzyl(propan-2-yl)sulfamoyl]-N-(2-methylphenyl)benzamide](/img/structure/B2781542.png)